molecular formula C29H44O2 B12369440 zeta1-Tocopherol CAS No. 90242-77-6

zeta1-Tocopherol

Cat. No.: B12369440
CAS No.: 90242-77-6
M. Wt: 424.7 g/mol
InChI Key: RZFHLOLGZPDCHJ-KTWAZNHYSA-N
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Description

Zeta1-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are known for their potent antioxidant properties, which play a crucial role in protecting cells from oxidative damage. This compound, like other tocopherols, is a lipid-soluble molecule that is synthesized exclusively by photosynthetic organisms such as plants, algae, and some cyanobacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of zeta1-Tocopherol involves the condensation of homogentisic acid with phytyl diphosphate. This reaction is catalyzed by the enzyme homogentisate phytyltransferase. The resulting product undergoes cyclization and methylation to form this compound .

Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as vegetable oils, nuts, and seeds. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify tocopherols from these sources .

Chemical Reactions Analysis

Types of Reactions: : Zeta1-Tocopherol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Oxidation of this compound typically involves reactive oxygen species (ROS) or other oxidizing agents. Reduction reactions may involve reducing agents such as sodium borohydride. Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent .

Major Products: : The major products formed from the oxidation of this compound are tocopherol quinones. These compounds retain some antioxidant activity and can be further metabolized or recycled within the cell .

Scientific Research Applications

Chemistry: : In chemistry, zeta1-Tocopherol is used as a standard for the analysis of tocopherols in various samples.

Biology: : In biological research, this compound is investigated for its role in protecting cells from oxidative stress. It is also studied for its potential to modulate cell signaling pathways and gene expression .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders .

Industry: : In the industrial sector, this compound is used as an additive in food and cosmetic products due to its antioxidant properties. It helps to extend the shelf life of these products by preventing oxidation .

Mechanism of Action

Zeta1-Tocopherol exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing reactive oxygen species and preventing lipid peroxidation. This helps to protect cell membranes and other cellular components from oxidative damage. This compound can also modulate cell signaling pathways and gene expression, contributing to its protective effects .

Properties

CAS No.

90242-77-6

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+

InChI Key

RZFHLOLGZPDCHJ-KTWAZNHYSA-N

Isomeric SMILES

CC1=C(C2=C(CCC(O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C

Origin of Product

United States

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